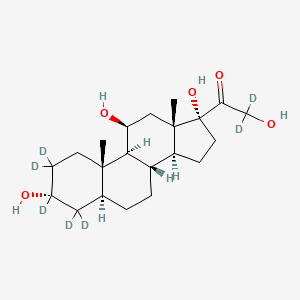
Antitumor agent-38
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antitumor agent-38 is a potent antitumor compound known for its antiproliferative activity against cancer cells. It induces cell cycle arrest at the late S and G2/M phases without interfering with microtubule formation or cell morphology . This compound has shown significant potential in cancer treatment due to its ability to inhibit the growth of various cancer cell lines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Antitumor agent-38 can be synthesized through a one-step mechanochemical preparation method. This involves the mechanical ball milling of 7-ethyl-10-hydroxycamptothecin (SN-38) with disodium glycyrrhizin. The ball milling process transforms SN-38 crystals into an amorphous form, significantly increasing its solubility . The resulting amorphous solid dispersion exhibits enhanced cytotoxicity to tumor cells and significant inhibition of tumor growth.
Industrial Production Methods
The industrial production of this compound involves the encapsulation of SN-38 in human serum albumin using a single protein encapsulation technology. This method improves the pharmacokinetics and antitumor efficacy of SN-38 while reducing its side effects . The encapsulated SN-38 can be administered orally or intravenously, with the latter showing higher bioavailability and efficacy.
Analyse Chemischer Reaktionen
Types of Reactions
Antitumor agent-38 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its activation and metabolism within the body.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve physiological pH and temperature to mimic the in vivo environment.
Major Products Formed
The major products formed from the reactions of this compound include its active metabolites, which exhibit potent antitumor activity. These metabolites are crucial for the compound’s therapeutic effects.
Wissenschaftliche Forschungsanwendungen
Antitumor agent-38 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the mechanisms of antitumor agents and developing new anticancer drugs.
Biology: Researchers use it to investigate the cellular and molecular mechanisms of cancer cell proliferation and apoptosis.
Wirkmechanismus
Antitumor agent-38 exerts its effects by inducing cell cycle arrest at the late S and G2/M phases. This mechanism involves the inhibition of DNA synthesis and repair, leading to the accumulation of DNA damage and subsequent apoptosis of cancer cells . The compound targets specific molecular pathways involved in cell cycle regulation and apoptosis, making it a potent antitumor agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness of Antitumor Agent-38
This compound is unique due to its high solubility and bioavailability, achieved through mechanochemical preparation and encapsulation techniques . These properties enhance its antitumor efficacy and reduce systemic toxicity compared to other similar compounds.
Eigenschaften
Molekularformel |
C22H24N2O4 |
|---|---|
Molekulargewicht |
380.4 g/mol |
IUPAC-Name |
5-[(4-aminopiperidin-1-yl)methyl]-2-methoxynaphtho[2,1-f][1,3]benzodioxol-3-ol |
InChI |
InChI=1S/C22H24N2O4/c1-26-20-10-18-16(8-19(20)25)14(11-24-4-2-15(23)3-5-24)6-13-7-21-22(9-17(13)18)28-12-27-21/h6-10,15,25H,2-5,11-12,23H2,1H3 |
InChI-Schlüssel |
VLINPCHNMXCDLY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C3C=C4C(=CC3=CC(=C2C=C1O)CN5CCC(CC5)N)OCO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


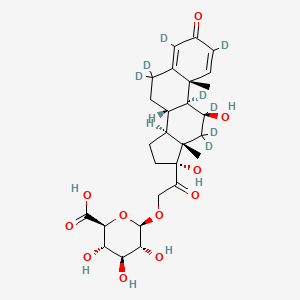
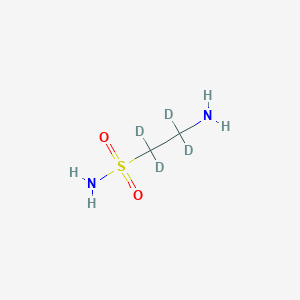
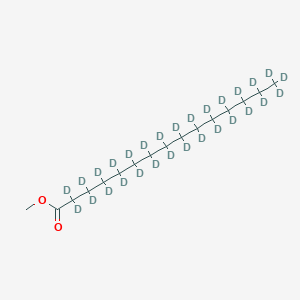
![5-[[1,3-bis[3-[6-[(3S,4S,5S,6S)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyhexylamino]-3-oxopropoxy]-2-[[3-[6-[(3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyhexylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12415486.png)
![(7S,10S)-4,4-dimethyl-7-propan-2-yl-10-[(E)-4-sulfanylbut-1-enyl]-9-oxa-16-thia-3,6,13,18-tetrazabicyclo[13.2.1]octadeca-1(17),15(18)-diene-2,5,8,12-tetrone](/img/structure/B12415500.png)

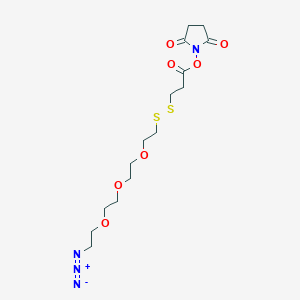

![(2R)-3-(2-cyanoethylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid](/img/structure/B12415530.png)
![N-(4-chlorophenyl)-4-[(4-chlorophenyl)carbamoyl-(2-morpholin-4-ylethyl)amino]-3-methylbenzamide](/img/structure/B12415545.png)

